2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
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Overview
Description
2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the quinoline and pyrazole intermediates with 4-methylphenoxyacetic acid under amide bond formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include substituted quinoline derivatives and modified pyrazole rings.
Scientific Research Applications
2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial agent, showing efficacy against visceral leishmaniasis.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound’s fluorescence properties make it useful in the development of fluorescent probes for pH measurement.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its biological efficacy.
Comparison with Similar Compounds
Similar compounds to 2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide include:
1,9-Dihydro-3-phenyl-4-pyrazolo[3,4-b]quinolin-4-one: This compound is used as a fluorescent probe for pH measurement.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds are studied for their antileishmanial activity.
The uniqueness of this compound lies in its specific structural combination of a quinoline core and a pyrazole moiety, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-12-26-22-18(13-16-6-4-5-7-19(16)23-22)21(25-26)24-20(27)14-28-17-10-8-15(2)9-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZUNLBSLJHYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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